

Application Notes and Protocols for Strecker Amino Acid Synthesis Using Glycolonitrile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Glycolonitrile

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Introduction

The Strecker synthesis is a powerful and versatile method for the synthesis of amino acids from aldehydes or ketones. A key intermediate in the synthesis of glycine, the simplest amino acid, is **glycolonitrile** (hydroxyacetonitrile). These application notes provide detailed protocols for the use of **glycolonitrile** in a two-step Strecker synthesis to produce glycine. The process involves the initial conversion of **glycolonitrile** to aminoacetonitrile via ammonolysis, followed by the hydrolysis of aminoacetonitrile to yield glycine. This document outlines the experimental procedures, presents quantitative data from various protocols, and includes visual diagrams to illustrate the workflow and reaction mechanism.

Reaction Overview

The synthesis of glycine from **glycolonitrile** via the Strecker pathway proceeds in two primary stages:

- Ammonolysis of **Glycolonitrile**: **Glycolonitrile** reacts with ammonia to form aminoacetonitrile. This step involves the nucleophilic substitution of the hydroxyl group with an amino group.
- Hydrolysis of Aminoacetonitrile: The nitrile group of aminoacetonitrile is hydrolyzed under acidic or basic conditions to a carboxylic acid, forming glycine.

Data Presentation

The following table summarizes quantitative data from different reported protocols for the synthesis of glycine starting from **glycolonitrile** or its direct downstream intermediate, aminoacetonitrile.

Step	Starting Material	Key Reagents	Reaction Conditions	Yield (%)	Reference
Ammonolysis	50% aq. Glycolonitrile	Ammonia, Formic Acid, Ammonium Sulfite	50°C, 2 hours	96-97%	[1]
Hydrolysis (Basic)	Aminoacetonitrile	Barium Hydroxide	Boiling, 6-8 hours	67-87%	
	Hydrogen	Octahydrate, Sulfate	Water		
Hydrolysis (Acidic)	Aminoacetonitrile	Inorganic Acid (e.g., H ₂ SO ₄)	60-200°C, 1-8 hours	95.8%	
Hydrolysis (Alkaline, Continuous)	Aminoacetonitrile	Alkali	100-160°C, 0.1-0.5 MPa, 1-10 min residence time	High	

Experimental Protocols

Protocol 1: Synthesis of Aminoacetonitrile from Glycolonitrile

This protocol is adapted from a patented procedure and describes the high-yield synthesis of aminoacetonitrile from an aqueous solution of **glycolonitrile**.[\[1\]](#)

Materials:

- 50% by weight aqueous solution of **glycolonitrile**
- Ammonia
- Formic acid
- Ammonium sulfite monohydrate
- Reaction vessel equipped with stirring and temperature control

Procedure:

- To the reaction vessel, add the desired amount of ammonia and 2.2g of ammonium sulfite monohydrate.
- While maintaining the temperature at 50°C, supply 184 g of a 50% by weight aqueous solution of **glycolonitrile**, to which 1.5 g of formic acid has been previously added, over a period of 1 hour.
- After the addition is complete, continue the reaction for an additional hour at 50°C.
- The resulting product is an aqueous solution of aminoacetonitrile. The reported yield of pure aminoacetonitrile is 96-97%.[\[1\]](#)

Protocol 2: Hydrolysis of Aminoacetonitrile to Glycine (Basic Conditions)

This classic protocol from Organic Syntheses details the hydrolysis of aminoacetonitrile hydrogen sulfate to glycine using barium hydroxide.

Materials:

- Aminoacetonitrile hydrogen sulfate
- Barium hydroxide octahydrate
- Water

- 50% Sulfuric acid
- Methyl alcohol
- Ether
- Beaker, round-bottom flask, Büchner funnel

Procedure:

- In a 1-liter beaker, prepare a boiling suspension of 253 g (0.8 mole) of barium hydroxide octahydrate in 500 cc of water.
- To the boiling suspension, add 61.6 g (0.4 mole) of aminoacetonitrile hydrogen sulfate in portions at a rate that prevents frothing.
- Cover the beaker with a round-bottom flask containing cold running water to act as a condenser and continue boiling until no more ammonia is evolved (approximately 6-8 hours).
- Quantitatively precipitate the barium by adding the exact required amount of 50% sulfuric acid.
- Filter the solution and concentrate the filtrate on a water bath to a volume of 50-75 cc.
- Chill the concentrated solution to crystallize the crude glycine. Filter the crystals.
- Further concentrate the filtrate and chill to obtain subsequent crops of crystals. Continue until the final filtrate volume is about 5 cc.
- For purification, dissolve the crude glycine in 200-215 cc of warm water.
- Precipitate the purified glycine by adding approximately five volumes of methyl alcohol.
- Collect the glycine on a Büchner funnel, wash with methyl alcohol and ether, and air dry. The reported yield of pure glycine is 64-65%.

Protocol 3: Hydrolysis of Aminoacetonitrile to Glycine (Acidic Conditions)

This protocol is based on a patented method for the acid-catalyzed hydrolysis of aminoacetonitrile.

Materials:

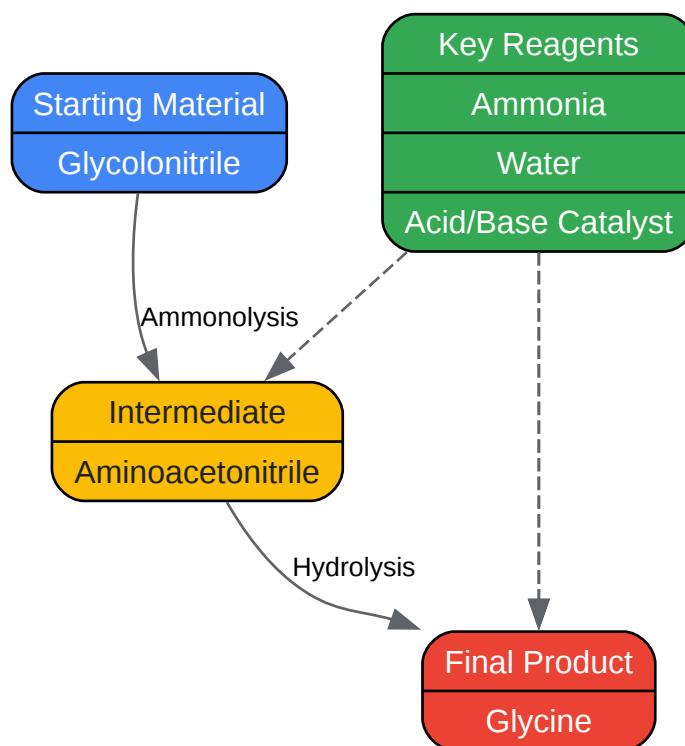
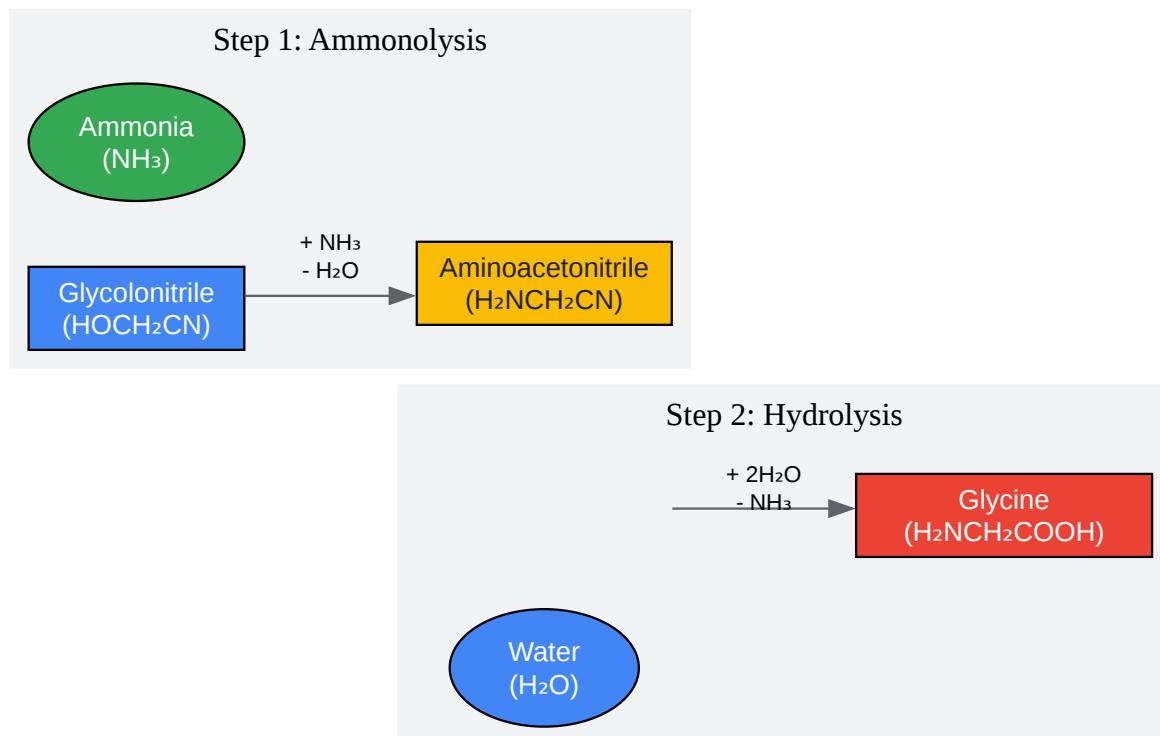
- Aminoacetonitrile
- Inorganic acid (e.g., Sulfuric acid or Phosphoric acid)
- Milk of lime (calcium hydroxide suspension)
- Reaction vessel with temperature and pressure control

Procedure:

- Mix aminoacetonitrile with an inorganic acid in a molar ratio of aminoacetonitrile to inorganic acid of 1:0.2-4.
- Heat the reaction mixture to a temperature between 60-200°C for 1-8 hours to obtain an acid hydrolysis solution containing the glycine inorganic acid salt.
- Neutralize the resulting acid solution with milk of lime. The amount of milk of lime should be sufficient to neutralize the inorganic acid.
- Filter the neutralized solution to remove the inorganic calcium salt precipitate.
- Concentrate the filtrate and crystallize to obtain glycine. This method reports a yield of 95.8%.

Visualizations

Strecker Synthesis of Glycine from Glycolonitrile Workflow



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References

- 1. JP2642466B2 - Method for producing aminoacetonitrile - Google Patents
[patents.google.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Strecker Amino Acid Synthesis Using Glycolonitrile]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b6354644#using-glycolonitrile-in-strecker-amino-acid-synthesis>

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Email: info@benchchem.com